N-(cyanomethyl)-2-cyclopropylquinoline-4-carboxamide
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Overview
Description
N-(cyanomethyl)-2-cyclopropylquinoline-4-carboxamide is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is functionalized with a cyanomethyl group and a cyclopropyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-2-cyclopropylquinoline-4-carboxamide typically involves the reaction of 2-cyclopropylquinoline-4-carboxylic acid with cyanomethylating agents. One common method includes the use of cyanomethyl halides in the presence of a base to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or acetonitrile, under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency of the synthesis process, making it more cost-effective and scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-2-cyclopropylquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the cyanomethyl group, forming new derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Cyanomethyl halides, bases like sodium hydroxide or potassium carbonate, organic solvents
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties .
Scientific Research Applications
N-(cyanomethyl)-2-cyclopropylquinoline-4-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-2-cyclopropylquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s quinoline core can intercalate with DNA, affecting transcription and replication processes. Additionally, the cyanomethyl group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
N-(cyanomethyl)-2-chloroisonicotinamide: Shares the cyanomethyl functional group but differs in the core structure, leading to distinct chemical and biological properties.
N-(cyanomethyl)pyridinium salts: Similar in having the cyanomethyl group but with a pyridinium core, used in the synthesis of various heterocyclic compounds.
N-(cyanomethyl)isoquinolinium salts: Analogous in structure but with an isoquinoline core, utilized in the formation of complex heterocycles.
Uniqueness
N-(cyanomethyl)-2-cyclopropylquinoline-4-carboxamide is unique due to the combination of its quinoline core and the presence of both cyanomethyl and cyclopropyl groups. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds .
Properties
IUPAC Name |
N-(cyanomethyl)-2-cyclopropylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c16-7-8-17-15(19)12-9-14(10-5-6-10)18-13-4-2-1-3-11(12)13/h1-4,9-10H,5-6,8H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGISDNASJEDJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2)C(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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